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  • Product: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

Core Science & Biosynthesis

Foundational

Physicochemical properties of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

The following technical guide provides an in-depth physicochemical and operational profile for 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid . This compound is a specialized bifunctional intermediate—containing both...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and operational profile for 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid .

This compound is a specialized bifunctional intermediate—containing both a free carboxylic acid (at C2) and a methyl ester (at C7). This "Janus-faced" reactivity makes it a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting GPCRs and kinase inhibitors where the benzofuran core provides a rigid, lipophilic spacer.

Executive Summary

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a heteroaromatic building block characterized by orthogonal reactivity. The C2-carboxylic acid allows for immediate amide coupling or decarboxylation, while the C7-methyl ester serves as a latent functional group (protected acid) that can be hydrolyzed or reduced in subsequent steps. Its physicochemical behavior is dominated by the electron-withdrawing nature of the benzofuran oxygen and the ester moiety, resulting in higher acidity than comparable benzoic acid derivatives.

Chemical Identity & Structural Analysis[1][2]

ParameterDetail
IUPAC Name 2-Carboxy-1-benzofuran-7-carboxylic acid 7-methyl ester
Common Name 7-(Methoxycarbonyl)benzofuran-2-carboxylic acid
Molecular Formula C₁₁H₈O₅
Molecular Weight 220.18 g/mol
Core Scaffold Benzofuran (Benzo[b]furan)
Key Functional Groups C2-Carboxylic Acid (Free), C7-Methyl Ester (Masked)
Predicted LogP 2.1 – 2.4 (pH dependent)
Structural Logic

The molecule consists of a fused benzene and furan ring.

  • Position 2 (Furan ring): Occupied by a carboxylic acid.[1][2][3][4][5][6][7][8][9][10] The proximity to the electronegative furan oxygen enhances the acidity of this group via inductive effects (-I).

  • Position 7 (Benzene ring): Occupied by a methoxycarbonyl group. This position is sterically crowded, ortho to the furan oxygen, which influences solubility and metabolic stability.

Physicochemical Properties[3][7][11][12]

Acid-Base Profile (pKa)

Unlike benzoic acid (pKa ~4.2), benzofuran-2-carboxylic acids are significantly more acidic.

  • Estimated pKa (C2-COOH): 3.1 – 3.4

  • Mechanism: The heteroatom (Oxygen) in the furan ring exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion at the C2 position.

  • Implication: This compound will exist as a mono-anion at physiological pH (7.4), significantly improving its aqueous solubility compared to its fully protonated form.

Solubility & Lipophilicity

The presence of the methyl ester at C7 maintains a degree of lipophilicity, preventing the molecule from becoming too polar despite the free acid.

Solvent SystemSolubility BehaviorOperational Note
Water (pH < 2) InsolubleExists as neutral free acid. Precipitates during acidic workup.[9]
Water (pH > 5) SolubleForms the C2-carboxylate salt.
DMSO / DMF HighIdeal for stock solutions (>50 mM).
DCM / Ethyl Acetate Moderate to HighSoluble as the neutral species; used for extraction.
Methanol/Ethanol HighRisk of transesterification if heated with acid/base.
Solid-State Stability
  • Hygroscopicity: Generally low due to the aromatic ester, but the free acid moiety can form hydrates.

  • Thermal Stability: Stable up to ~180°C. Decarboxylation of the C2-acid can occur at elevated temperatures (>200°C) or under metal catalysis (Cu/quinoline), yielding the 7-methoxycarbonylbenzofuran.

Synthesis & Impurity Profile

Understanding the synthesis is vital for identifying impurities. This compound is typically accessed via selective hydrolysis of the symmetric diester or via Rap-Stoermer condensation .

Synthetic Pathway Visualization

The following diagram illustrates the selective hydrolysis route, highlighting the critical differentiation between the reactive C2-ester and the sterically more robust C7-ester.

SynthesisPath Start Dimethyl benzofuran- 2,7-dicarboxylate Reagent NaOH (1 eq) Controlled Hydrolysis Start->Reagent Impurity2 Impurity B: Starting Diester (Under-reaction) Start->Impurity2 Incomplete Rxn Target 7-(Methoxycarbonyl)- 1-benzofuran-2-carboxylic acid (TARGET) Reagent->Target Kinetic Selectivity (C2 hydrolyzes faster) Impurity1 Impurity A: Benzofuran-2,7- dicarboxylic acid (Over-hydrolysis) Reagent->Impurity1 Excess Base / Heat

Caption: Selective hydrolysis workflow. The C2-ester is electronically activated and less sterically hindered than the C7-ester, allowing for regioselective preparation.

Analytical Characterization Protocols

To validate the identity of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid, the following spectral features must be confirmed.

Proton NMR (1H NMR) in DMSO-d6
  • δ 13.5 - 14.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH).

  • δ 7.8 - 8.2 ppm (Multiplet, 3H): Benzene ring protons (H4, H5, H6). Look for an AMX or ABC pattern depending on resolution.

  • δ 7.6 - 7.8 ppm (Singlet, 1H): Furan ring proton (H3). This is a diagnostic singlet characteristic of 2-substituted benzofurans.

  • δ 3.9 - 4.0 ppm (Singlet, 3H): Methoxycarbonyl protons (-COOCH₃ ).

Infrared Spectroscopy (IR)
  • ~1720 cm⁻¹: C=O stretch (Ester).

  • ~1690 cm⁻¹: C=O stretch (Carboxylic Acid) – often broader and lower frequency due to dimerization.

  • 2500-3300 cm⁻¹: O-H stretch (Carboxylic acid) – broad "hump".

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (ESI-) is preferred for carboxylic acids.

  • Expected Ion: [M-H]⁻ = 219.17 m/z.

  • Fragmentations: Loss of CO₂ (M-44) is common in MS/MS modes.

Experimental Protocols (Self-Validating)

Protocol A: Determination of Aqueous Solubility vs. pH

Rationale: To determine the precise pH required for solubilization in biological assays.

  • Preparation: Weigh 5 mg of compound into four separate HPLC vials.

  • Solvent Addition: Add 1 mL of buffer at pH 2.0, 5.0, 7.4, and 9.0 respectively.

  • Equilibration: Sonicate for 10 minutes, then shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PTFE filter.

  • Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • Expected Result:

    • pH 2.0: < 10 µM (Insoluble)

    • pH 7.4: > 100 µM (Soluble as anion)

Protocol B: Regioselectivity Check (Ester Stability)

Rationale: To ensure the C7-ester does not hydrolyze during your downstream chemistry.

  • Test: Dissolve compound in 1:1 THF/Water. Add 2 equivalents of LiOH.

  • Monitor: Check LC-MS at t=0, 1h, 4h.

  • Observation:

    • The starting material (Mono-acid) should slowly convert to the Di-acid (MW 206).

    • Note: If the C7-ester hydrolyzes too fast, use milder bases (K₂CO₃) for subsequent coupling reactions.

References

  • PubChem Compound Summary. Benzofuran-2-carboxylic acid derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Kowalewska, M. et al. (2013).[11] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[9] Available at: [Link]

  • Organic Syntheses. Preparation of 3-Ethoxycarbonyl Benzofurans (Analogous Chemistry). Org.[7][12] Synth. 2021, 98, 98-116. Available at: [Link]

Sources

Exploratory

Solubility Profile of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic Acid in Organic Solvents

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid . Executive Summary 7-(Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid .

Executive Summary

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a critical bicyclic heterocyclic intermediate, often utilized in the synthesis of bioactive pharmacophores (e.g., LFA-1 antagonists, anti-inflammatory agents). Its structure comprises a benzofuran core functionalized with a carboxylic acid at the C2 position and a methyl ester (methoxycarbonyl) at the C7 position.

Understanding the solubility profile of this compound is essential for optimizing recrystallization yields , designing process scale-up , and formulating drug delivery systems . This guide provides a predictive solubility analysis based on structural thermodynamics and details the authoritative protocol for experimentally determining its solid-liquid equilibrium (SLE) using the Isothermal Saturation Method .

Physicochemical Baseline[1][2][3]
  • Core Scaffold: Benzofuran (Lipophilic)

  • Polar Handle: C2-Carboxylic Acid (H-bond donor/acceptor, pKa ~3.5–4.0)

  • Modulation: C7-Methoxycarbonyl (H-bond acceptor, increases lipophilicity relative to a free acid)

  • Predicted Solubility Class: High in polar aprotic solvents (DMSO, DMF); Moderate in short-chain alcohols and esters; Low in non-polar hydrocarbons.

Theoretical Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and comparative data from the parent compound (Benzofuran-2-carboxylic acid), the solubility behavior of the 7-methoxycarbonyl derivative follows specific trends governed by solute-solvent interactions.

Predicted Solubility Trends
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMSO, DMF, NMPDipole-dipole, H-bond acceptanceExcellent (>100 mg/mL)
Short-Chain Alcohols Methanol, Ethanol, IPAH-bonding (Solute COOH

Solvent OH)
Good (Temperature dependent)
Esters/Ketones Ethyl Acetate, AcetoneDipole-dipole, van der WaalsModerate (Ideal for crystallization)
Chlorinated Dichloromethane, ChloroformDispersion forces, weak polarityModerate
Ethers THF, MTBE, 1,4-DioxaneH-bond acceptanceModerate to Good
Non-Polar n-Hexane, Cyclohexane, TolueneDispersion forces onlyPoor (<1 mg/mL)

Critical Insight: The C7-ester group reduces the crystal lattice energy slightly compared to a dicarboxylic acid derivative, potentially enhancing solubility in organic esters like Ethyl Acetate , making it a prime candidate for purification via recrystallization.

Experimental Protocol: Isothermal Saturation Method

To generate authoritative solubility data (Mole Fraction,


), follow this self-validating protocol. This methodology aligns with standards published in the Journal of Chemical & Engineering Data.
Materials & Equipment[4][5]
  • Compound: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid (Purity >99.0%).

  • Solvents: HPLC Grade (Purity >99.5%).

  • Apparatus: Jacketed glass vessel with circulating water bath (

    
     0.05 K stability).
    
  • Analysis: HPLC-UV (preferred) or Gravimetric Analysis.

Step-by-Step Workflow
Phase 1: Saturation
  • Preparation: Add excess solid solute to 50 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir continuously at 400 rpm for 24–48 hours at the set temperature (e.g., 298.15 K).

  • Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase remains visible.

Phase 2: Sampling & Analysis
  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Dilution: Immediately dilute the aliquot in the mobile phase (for HPLC) or weigh into a tared dish (for gravimetric).

  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum until constant weight is achieved.

    • HPLC: Measure peak area at

      
       (typically 254–280 nm) against a calibration curve.
      
Phase 3: Data Calculation

Calculate the mole fraction solubility (


) using:


Where

are masses of solute and solvent, and

are their molecular weights.[1]
Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 24-48 Hours Start->Equilibrate Stirring Settle Phase Separation (Sedimentation) Equilibrate->Settle Stop Stirring Filter Syringe Filtration (Isothermal) Settle->Filter Supernatant Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Aliquot Calc Calculate Mole Fraction (x1) Analyze->Calc

Figure 1: Standardized workflow for determining the solubility profile of benzofuran derivatives.

Thermodynamic Modeling

To extrapolate solubility data across temperature ranges (essential for cooling crystallization design), fit the experimental data to the Modified Apelblat Equation .

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Suitability: This model is highly accurate for benzofuran derivatives, accounting for the non-ideal behavior of the solution.

Thermodynamic Dissolution Functions

Using the van't Hoff analysis , calculate the thermodynamic driving forces at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with T).

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Application: Solvent Selection for Purification

For 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid, the goal is often to remove impurities generated during the cyclization or esterification steps.

Recommended Solvent Systems
ProcessSolvent SystemRationale
Recrystallization Ethanol / Water (80:20) High solubility at reflux, sharp drop in solubility upon cooling (antisolvent effect of water).
Washing Cold Toluene Removes non-polar impurities; the target compound has low solubility in cold toluene.
Extraction Ethyl Acetate Excellent partition coefficient for extracting the acid from acidified aqueous phases.
Decision Logic for Crystallization

SolventSelection Start Crude 7-(Methoxycarbonyl)-1-benzofuran-2-COOH CheckSol Check Solubility at Reflux Start->CheckSol HighSol High Solubility? (>50 mg/mL) CheckSol->HighSol Yes (e.g., EtOH, EtOAc) LowSol Low Solubility? CheckSol->LowSol No (e.g., Toluene) Cooling Cool to 5°C HighSol->Cooling Select Select Solvent System LowSol->Select Use as Wash Solvent Yield Check Yield Cooling->Yield GoodYield Good Yield (>80%) Yield->GoodYield Yes PoorYield Poor Yield Yield->PoorYield No GoodYield->Select AntiSolvent Add Antisolvent (e.g., Water or Hexane) PoorYield->AntiSolvent AntiSolvent->Select

Figure 2: Decision tree for selecting crystallization solvents based on solubility profiles.

References

  • Borra, V. et al. (2015). "Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems." Journal of Chemical & Engineering Data.

  • Kowalewska, M. et al. (2013).[2] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.

  • BenchChem. (2025).[3] "Application Note: Synthesis and Properties of Benzofuran-2-carboxylic Acid Derivatives."

  • NIST Chemistry WebBook. "Benzofuran-2-carboxylic acid Thermochemical Data."

Sources

Foundational

Thermodynamic stability of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry.[1][2] While specific thermodynamic data for this particular molecule is not extensively documented in public literature, this guide establishes a robust protocol for its determination. We will explore both theoretical and experimental approaches, providing researchers with the necessary tools to characterize the stability of this and related benzofuran derivatives. The principles and methodologies detailed herein are grounded in established practices of physical organic chemistry and materials science, ensuring a self-validating system for analysis.

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical importance.[1][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds in drug discovery.[1] The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and ultimately, its efficacy and safety. A thorough understanding of the thermodynamic landscape of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is therefore paramount for its development.

This guide will provide a dual approach to assessing its stability:

  • Theoretical Evaluation: Leveraging computational chemistry to predict stability based on molecular structure.

  • Experimental Analysis: Employing thermoanalytical techniques to measure key thermodynamic parameters.

Physicochemical Characterization of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

Property7-Methoxy-1-benzofuran-2-carboxylic acid7-Ethoxy-1-benzofuran-2-carboxylic acid7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid (Predicted)
Molecular Formula C₁₀H₈O₄[4][5]C₁₁H₁₀O₄C₁₁H₈O₅
Molecular Weight 192.17 g/mol [5]206.19 g/mol 220.17 g/mol
Melting Point (°C) 221-223[5]Not availablePrediction requires experimental determination
Boiling Point (°C) 352.4 at 760 mmHg[5]Not availablePrediction requires experimental determination
Appearance Beige fine crystals[5]Not availableExpected to be a crystalline solid

Note: The properties for the title compound are predicted based on the trends observed in its analogs and general principles of organic chemistry. Experimental verification is essential.

Theoretical Assessment of Thermodynamic Stability

Computational chemistry offers a powerful, non-destructive method to predict the thermodynamic stability of molecules.[6] Density Functional Theory (DFT) is a particularly effective approach for this purpose, providing insights into the relationship between molecular structure and energetic stability.[7][8]

Principles of DFT-Based Stability Analysis

DFT calculations can determine the optimized geometry of a molecule and its corresponding electronic energy. Key parameters derived from these calculations that inform on thermodynamic stability include:

  • Total Electronic Energy: A lower total energy corresponds to a more stable molecular structure.

  • Enthalpy of Formation (ΔHf°): This value indicates the energy change when a compound is formed from its constituent elements in their standard states. A more negative ΔHf° suggests greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°): This is the most definitive measure of thermodynamic stability under constant temperature and pressure, accounting for both enthalpy and entropy. A more negative ΔGf° indicates a more stable compound.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies greater stability.

Computational Workflow

The following workflow outlines the steps for a DFT-based stability assessment of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid.

G cluster_0 Computational Workflow for Stability Prediction A 1. Molecular Structure Input (SMILES or 3D coordinates) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm true minimum) B->C D 4. Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311+G(d,p)) C->D E 5. Calculation of Thermodynamic Properties (ΔHf°, ΔGf°, Entropy) D->E F 6. Analysis of Molecular Orbitals (HOMO-LUMO Gap) D->F G 7. Comparative Analysis (with known stable analogs) E->G F->G

Caption: A typical workflow for DFT-based thermodynamic stability analysis.

Experimental Determination of Thermodynamic Stability

Experimental thermoanalytical techniques provide direct measurement of a material's thermal properties and are essential for validating computational predictions. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying and quantifying thermal transitions.

  • Sample Preparation: Accurately weigh 3-5 mg of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.

    • Perform a second heating ramp under the same conditions as the first to observe the behavior of the recrystallized material.

  • Data Analysis: From the resulting DSC thermogram, determine the following:

    • Melting Point (Tm): The peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHm): The integrated area of the melting peak, which represents the energy required to melt the sample.

    • Glass Transition Temperature (Tg): If the material is amorphous or semi-crystalline, a step change in the baseline may be observed.

    • Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization event upon cooling.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

  • Sample Preparation: Accurately weigh 5-10 mg of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 25 °C under an inert atmosphere (e.g., nitrogen).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: From the TGA curve (mass vs. temperature), determine:

    • Onset of Decomposition (Td): The temperature at which significant mass loss begins.

    • Decomposition Profile: The number of decomposition steps and the temperature range of each.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Integrated Experimental Workflow

G cluster_1 Experimental Workflow for Thermal Analysis A Sample Preparation (7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid) B DSC Analysis (Determine Tm, ΔHm, Tg, Tc) A->B C TGA Analysis (Determine Td and decomposition profile) A->C D Data Integration and Interpretation B->D C->D E Assessment of Thermodynamic Stability D->E

Caption: A streamlined workflow for the experimental determination of thermodynamic stability.

Data Interpretation and Stability Assessment

The integration of theoretical and experimental data provides a comprehensive understanding of the thermodynamic stability of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid.

  • A high melting point (Tm) and a large enthalpy of fusion (ΔHm) from DSC analysis generally indicate a stable crystal lattice with strong intermolecular interactions.

  • A high onset of decomposition temperature (Td) from TGA analysis signifies high thermal stability.

  • DFT calculations can rationalize these experimental findings by providing insights into the molecular geometry, intermolecular interactions (such as hydrogen bonding and π-π stacking), and the inherent electronic stability of the molecule. Aromatic esters are known for their high chemical stability due to the resonance of the aromatic ring.[9][10]

Conclusion

This technical guide has outlined a comprehensive, dual-pronged approach for the rigorous assessment of the thermodynamic stability of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid. By combining the predictive power of computational chemistry with the empirical data from thermoanalytical techniques, researchers and drug development professionals can obtain a thorough understanding of this promising molecule's stability profile. The methodologies detailed herein are not only applicable to the title compound but can also be adapted for the characterization of other novel benzofuran derivatives, thereby accelerating their development from the laboratory to clinical applications.

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). Materials (Basel). [Link]

  • Aromatic carboxylic acid ester - LookChem. (n.d.). [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). ResearchGate. [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (2025). ResearchGate. [Link]

  • Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. (2025). Nepal Journals Online. [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl). (2022). RSC Publishing. [Link]

  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2023). ResearchGate. [Link]

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. (2025). AIP Publishing. [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (n.d.). PMC. [Link]

  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023). Research Trend. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. [Link]

  • 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. (n.d.). AMERICAN ELEMENTS. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Link]

  • 7-methoxy-1-benzofuran-2-carboxylic acid (C10H8O4). (n.d.). PubChemLite. [Link]

  • Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. (2024). ResearchGate. [Link]

  • Carboxylic acid - Aromatic, Organic, Reactions. (2026). Britannica. [Link]

  • Structures of the esters of benzofurancarboxylic acids. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010). PubMed. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2015). MDPI. [Link]

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Protocols & Analytical Methods

Method

Using 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid as a pharmacophore

Topic: Strategic Utilization of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic Acid in Fragment-Based Lead Design Content Type: Application Note & Experimental Protocols Audience: Medicinal Chemists, Chemical Biologists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic Acid in Fragment-Based Lead Design Content Type: Application Note & Experimental Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

This application note details the pharmacophoric utility of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid (7-MCBCA).[1] Unlike simple benzofurans, this dual-carbonyl scaffold offers orthogonal functionalization vectors: a C2-carboxylic acid "anchor" and a C7-methyl ester "growth vector." This guide provides validated protocols for exploiting this scaffold in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and antimicrobial agents , emphasizing regioselective synthetic strategies and biochemical validation.

Pharmacophore Profiling: The "Anchor & Grow" Strategy

In Fragment-Based Drug Discovery (FBDD), 7-MCBCA represents a "privileged structure" due to its ability to mimic phosphotyrosine (pTyr) residues while offering a handle for hydrophobic extension.

FeatureChemical MoietyPharmacological Function
The Anchor C2-Carboxylic Acid Electrostatic Clamp: Mimics the phosphate group of pTyr; forms critical salt bridges with arginine residues in active sites (e.g., Arg221 in PTP1B).[1]
The Core Benzofuran Ring Rigid Spacer: Restricts conformational entropy; provides

-

stacking interactions with aromatic residues (e.g., Tyr/Phe).
The Vector C7-Methyl Ester Allosteric Reach: Positioned to project substituents into secondary pockets (Site B/C) to improve selectivity over homologous enzymes (e.g., TCPTP).

Application I: Synthetic Protocols for Regioselective Diversification

The primary challenge with 7-MCBCA is differentiating the two carbonyl centers. The C2-acid is ready for coupling, while the C7-ester requires activation (hydrolysis) or direct transformation.

Protocol A: C2-Selective Amidation (The "Head" Modification)

Objective: Attach a peptidomimetic tail to the C2 position without disturbing the C7 ester.

Reagents:

  • Scaffold: 7-MCBCA (1.0 equiv)[1]

  • Amine Partner: Primary/Secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt

  • Base: DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMF[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve 7-MCBCA in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 15 minutes at

    
     to form the activated ester. Note: The C7-methyl ester is unreactive under these conditions.[1]
    
  • Addition: Dropwise add the amine partner dissolved in minimal DMF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The product will be less polar than the starting acid.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .[3]
  • Validation:

    
    -NMR must show the retention of the methyl singlet (
    
    
    
    ppm) corresponding to the C7-ester, confirming regioselectivity.
Protocol B: C7-Ester Hydrolysis & Extension (The "Tail" Modification)

Objective: After C2 functionalization, activate the C7 position for "fragment growing."

Methodology:

  • Hydrolysis: Dissolve the C2-amide derivative (from Protocol A) in THF:MeOH:H2O (3:1:1).

  • Reagent: Add LiOH

    
    H2O (2.5 equiv). Stir at RT for 2 hours. Caution: Avoid heating to prevent amide hydrolysis at C2.
    
  • Acidification: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3]

  • Secondary Coupling: The newly exposed C7-carboxylic acid can now be coupled to a second amine using the conditions in Protocol A, creating a heterodimeric ligand .

Application II: PTP1B Inhibition Assay (Metabolic Disease)

Benzofuran-2-carboxylic acids are validated PTP1B inhibitors, relevant for Type 2 Diabetes and Obesity research. The C2-acid binds the catalytic pocket (Site A).

Experimental Workflow: Enzymatic Screening

Assay Principle: Hydrolysis of p-Nitrophenyl Phosphate (pNPP) by recombinant PTP1B yields p-nitrophenol (yellow, Abs 405 nm).

Reagents:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

  • Substrate: pNPP (2 mM stock).

  • Enzyme: Human Recombinant PTP1B (0.5

    
    g/mL).
    

Protocol:

  • Compound Prep: Dissolve 7-MCBCA derivatives in 100% DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Final DMSO concentration in assay must be
    
    
    .
  • Incubation: In a 96-well plate, mix 80

    
    L Buffer, 10 
    
    
    
    L Enzyme, and 10
    
    
    L Compound. Incubate at
    
    
    for 15 minutes.
  • Initiation: Add 100

    
    L pNPP substrate.
    
  • Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Control: Sodium Orthovanadate (known inhibitor).

    • Success Metric:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      M indicates a valid hit.
      

Visualization: Strategic Workflows

Figure 1: Synthetic Divergence & SAR Logic

This diagram illustrates how to utilize the 7-MCBCA scaffold to access different biological targets based on the modification vector.

Benzofuran_SAR Scaffold 7-(Methoxycarbonyl)-1- benzofuran-2-carboxylic acid C2_Vector C2-COOH Vector (The Anchor) Scaffold->C2_Vector C7_Vector C7-COOMe Vector (The Growth) Scaffold->C7_Vector Amide Amide Coupling (Peptidomimetics) C2_Vector->Amide HATU/Amine Hydrazide Hydrazide Formation (Schiff Bases) C2_Vector->Hydrazide N2H4 Hydrolysis Ester Hydrolysis (Acid Generation) C7_Vector->Hydrolysis LiOH PTP1B PTP1B Inhibitors (Diabetes) Amide->PTP1B pTyr Mimicry Antimicrobial Antimicrobial Agents (S. aureus) Hydrazide->Antimicrobial Metal Chelation Probe Fluorescent Probes (Cell Imaging) Hydrolysis->Probe Linker Attachment

Caption: Divergent synthesis pathways from the 7-MCBCA core. The C2 vector drives potency (PTP1B), while C7 modifications tune selectivity and physicochemical properties.

Figure 2: Computational Docking Workflow (PTP1B)

A standardized protocol for in silico validation of 7-MCBCA derivatives.

Docking_Workflow cluster_Prep Preparation cluster_Grid Grid Generation Start Start: 7-MCBCA Derivative LigPrep Ligand Prep (pH 7.4, OPLS3e Force Field) Start->LigPrep Docking Glide XP Docking (Extra Precision) LigPrep->Docking ProtPrep Protein Prep (PDB: 1T49) Remove Waters, Fix H-Bonds Grid Define Active Site Center on Cys215/Arg221 ProtPrep->Grid Constraints H-Bond Constraint (Backbone Arg221) Grid->Constraints Constraints->Docking Analysis Interaction Analysis (Salt Bridge @ C2, Hydrophobic @ C7) Docking->Analysis

Caption: In silico workflow for docking 7-MCBCA derivatives into PTP1B (PDB: 1T49). Critical constraints include the Arg221 salt bridge.

References

  • Dixit, M., et al. (2007).[4] Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 727-734.[4]

  • Bhaskar, S., & Yadav, B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B, 770-777.

  • Khan, A., et al. (2019). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Biomolecules, 9(8), 356.

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183183.

  • Choi, J.K., et al. (2015). Design, synthesis, and biological evaluation of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB.[5] Bioorganic & Medicinal Chemistry, 23(13), 3230-3238.

Sources

Application

Reaction conditions for coupling 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

This Application Note and Protocol Guide details the reaction conditions for coupling 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid . This scaffold presents a specific chemoselective challenge: activating the C2-car...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the reaction conditions for coupling 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid . This scaffold presents a specific chemoselective challenge: activating the C2-carboxylic acid for coupling while preserving the C7-methyl ester.[1][2]

Abstract

Coupling 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid requires conditions that accommodate the electron-deficient nature of the benzofuran core while maintaining orthogonality between the C2-acid and the C7-ester.[1][2] This guide prioritizes HATU/DIPEA for high-throughput discovery chemistry due to its rapid kinetics and high conversion rates for heteroaromatic acids.[1][2] For scale-up, a Thionyl Chloride (SOCl₂) protocol is provided, optimized to prevent transesterification or hydrolysis of the C7-moiety.[2][3]

Strategic Analysis & Chemoselectivity

Molecular Reactivity Profile
  • C2-Carboxylic Acid (Target): Conjugated to the benzofuran ring, this acid is relatively acidic (pKa ~3.5–4.0).[2][3] It is prone to rapid activation but can suffer from slow nucleophilic attack if the coupling partner is sterically hindered.[2][3]

  • C7-Methyl Ester (Protecting Group/Handle): This group is electronically conjugated to the benzene ring.[2][3] It is stable to standard acidic conditions but highly susceptible to hydrolysis under aqueous basic conditions (e.g., NaOH, LiOH) and transesterification if nucleophilic alcohols (MeOH, EtOH) are used as solvents.[2][3]

  • Solubility: The fused ring system creates planarity that can lead to π-stacking and poor solubility in non-polar solvents (Hexanes, Et₂O).[2][3] DMF or DMAc are the preferred solvents to ensure homogeneity.[3]

Critical Success Factors
  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) to prevent C7-transesterification.[2][3] Use aprotic polar solvents (DMF, DCM, THF).[2][3]

  • Base Choice: Use non-nucleophilic organic bases (DIPEA, TEA).[2][3] Avoid inorganic bases in aqueous media during the reaction.[2][3]

  • Stoichiometry: The electron-withdrawing effect of the C7-ester deactivates the aromatic ring, making the C2-carbonyl highly electrophilic upon activation.[1][2] This reduces the need for large excesses of coupling reagents.[2][3]

Protocol A: High-Throughput Amide Coupling (HATU)

Best for: Medicinal chemistry, library synthesis, and valuable amines.[2][3]

Rationale: HATU generates a highly reactive aza-benzotriazole active ester.[1][2] This method minimizes reaction time and generally suppresses racemization (though not applicable to the achiral benzofuran acid, it protects chiral amine partners).[2][3]

Materials
  • Substrate: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1–1.2 equiv[2][3][4]

  • Reagent: HATU (1.2 equiv)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2][3]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2][3]

Step-by-Step Procedure
  • Dissolution: In a dried vial, dissolve the benzofuran acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M).

    • Note: If the solution is cloudy, mild sonication is permitted.[2][3]

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution typically turns yellow/orange, indicating active ester formation.[2][3]

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[2][3]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][2] The electron-deficient benzofuran usually reacts rapidly.[1][2]

  • Workup (Small Scale):

    • Dilute with EtOAc.[2][3]

    • Wash with 1M HCl (to remove excess amine/DIPEA).[2][3] Crucial: Do not use strong base washes that might hydrolyze the C7 ester.[2]

    • Wash with Saturated NaHCO₃ (briefly) and Brine.[2][3]

    • Dry over Na₂SO₄ and concentrate.[2][3]

Protocol B: Scale-Up via Acid Chloride

Best for: Gram-scale synthesis, weak nucleophiles (anilines), or cost-sensitive projects.[1][2][3]

Rationale: Converting the acid to the acid chloride creates the most reactive electrophile possible.[2][3] Thionyl chloride is preferred over oxalyl chloride for benzofurans to avoid potential C3-acylation side reactions, although oxalyl chloride is also acceptable with catalytic DMF.[1][2][3]

Materials
  • Substrate: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid[1][2][4]

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv or used as solvent)[2][3]

  • Solvent: Toluene (inert, high boiling) or DCM (if reflux is not needed).[2][3]

  • Scavenger: Pyridine or TEA (for the coupling step).[2][3]

Step-by-Step Procedure
  • Chlorination: Suspend the benzofuran acid in Toluene (0.5 M). Add SOCl₂ (5.0 equiv) and a drop of DMF (catalyst).[2][3]

  • Reflux: Heat to 80°C for 2 hours. The suspension should clear as the acid chloride forms.[2][3]

  • Evaporation: Concentrate in vacuo to remove Toluene and excess SOCl₂.

    • Critical: Azeotrope twice with dry Toluene to remove trace HCl/SOCl₂.[2][3]

  • Coupling: Redissolve the crude acid chloride residue in dry DCM (0.2 M).

  • Addition: Cool to 0°C. Add the amine (1.1 equiv) and TEA (2.5 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Quench: Quench with water, separate phases, and wash with 0.5 M HCl.

Visualization of Workflows

Figure 1: Reaction Decision Tree & Pathway

G Start Start: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid CheckScale Scale / Nucleophile Type? Start->CheckScale PathA Discovery Scale (<100mg) or Valuable Amine CheckScale->PathA High Throughput PathB Gram Scale (>1g) or Weak Nucleophile (Aniline) CheckScale->PathB Scale-up StepA1 Activate: HATU, DIPEA, DMF (15 min, RT) PathA->StepA1 StepA2 Coupling: Add Amine (2-4 h, RT) StepA1->StepA2 Workup Workup: Acid Wash (1M HCl) Avoid Strong Base StepA2->Workup StepB1 Activate: SOCl₂, Toluene, 80°C Evaporate to dryness PathB->StepB1 StepB2 Coupling: DCM, TEA, 0°C Add Amine StepB1->StepB2 StepB2->Workup Product Product: 7-(Methoxycarbonyl)-benzofuran-2-carboxamide Workup->Product

Caption: Decision matrix for selecting the optimal coupling protocol based on scale and amine reactivity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Poor solubility of starting material.[1][2]Switch solvent to DMAc or NMP .[2][3] Heat activation step to 40°C.
C7-Ester Hydrolysis Presence of water + base; or strong base wash.[1][2]Ensure anhydrous solvents.[2][3] Use 0.5M HCl for acid wash.[2][3] Avoid NaOH/LiOH workups.[2][3]
Transesterification Use of MeOH or EtOH during reaction.[2][3]Strictly use aprotic solvents (DMF, DCM).[2][3] Avoid alcohol quench until reaction is complete and buffered.[2][3]
Incomplete Reaction Steric hindrance at C2 (rare for benzofurans).[2][3]Use Acid Chloride protocol (Protocol B) or add catalyst DMAP (0.1 equiv) to HATU reaction.[2][3]

References

  • Kowalewska, M., et al. (2013).[2][3] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link[2][3]

  • Eriksén, T., et al. (2019).[2][3] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules (MDPI).[2][3] Link

  • PubChem. (n.d.).[2][3] 7-methoxy-1-benzofuran-2-carboxylic acid Compound Summary. National Library of Medicine.[2][3] Link[2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

Technical Support Center: Optimization of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic Acid Synthesis Ticket ID: #BF-7MC-OPT-001 Subject: Yield Improvement & Troubleshooting Guide for 7-(Methoxycarbonyl)-1-benzofuran-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic Acid Synthesis

Ticket ID: #BF-7MC-OPT-001 Subject: Yield Improvement & Troubleshooting Guide for 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering yield attrition in the synthesis of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid . This molecule presents a specific regioselectivity challenge: it contains two ester moieties—an aromatic methyl ester at C7 (which must be preserved) and an aliphatic ester at C2 (which must be hydrolyzed).

Low yields in this workflow typically stem from three specific bottlenecks:

  • Precursor Purity: Incomplete ortho-formylation of methyl salicylate.

  • Cyclization Efficiency: Competition between O-alkylation and polymerization during the Rapoport-type condensation.

  • Selectivity Failure: Over-hydrolysis (saponification) of the C7-ester during the deprotection of the C2-ester.

This guide provides a self-validating protocol to address these issues.

Module 1: The Synthetic Pathway & Logic

The most robust route utilizes the Rapoport-Stoermer modification , reacting methyl 3-formyl-2-hydroxybenzoate with ethyl bromoacetate.

Figure 1: Optimized synthetic workflow highlighting the critical selectivity node at Step 3.

Module 2: Critical Protocol Optimization

Step 1: The Cyclization (Ring Closure)

Objective: Maximize formation of the benzofuran core while minimizing "tar" formation. Reaction: Methyl 3-formyl-2-hydroxybenzoate + Ethyl Bromoacetate + Base.

The "Yield Killer": Moisture and Base Particle Size. The reaction relies on the formation of a phenoxide anion that attacks the alkyl halide (


), followed by an intramolecular aldol condensation. Water in the solvent solvates the base, reducing its basicity and promoting hydrolysis of the bromoacetate.

Optimized Protocol:

  • Solvent: Use anhydrous DMF (Dimethylformamide). Acetone is often cited but requires longer reaction times and can lead to aldol side-reactions.

  • Base: Use anhydrous

    
      (3.0 equivalents).
    
    • Crucial Detail: You must grind the

      
       to a fine powder immediately before use. Commercial granular carbonate has low surface area, causing the reaction to stall and allowing side reactions to dominate.
      
  • Temperature: Heat to 80–90°C . Do not exceed 100°C, as this promotes polymerization of the aldehyde.

  • Stoichiometry: Use a slight excess of Ethyl Bromoacetate (1.2 eq).

Troubleshooting Table: Cyclization

SymptomDiagnosisCorrective Action
Black/Dark Reaction Mixture Polymerization of the aldehyde.Reduce temp to 80°C. Ensure atmosphere is inert (

).
Starting Material Persists (>24h) Poor nucleophilicity.Grind

finely. Add catalytic KI (10 mol%) to form highly reactive iodoacetate in situ.
Low Yield of Precipitate Product trapped in DMF.Pour reaction into ice-water (5x volume) with vigorous stirring to force precipitation.
Step 2: The Selective Hydrolysis (The Regioselectivity Challenge)

Objective: Hydrolyze the C2-ethyl ester without touching the C7-methyl ester.

The Mechanism: Aliphatic esters (C2) are generally more reactive toward nucleophilic attack than aromatic esters (C7). However, the C7 ester is also ortho to the ether oxygen, providing some steric protection. Standard saponification (NaOH/Reflux) will fail , yielding the di-acid.

Optimized Protocol (Kinetic Control):

  • Reagent: Use Lithium Hydroxide (LiOH) . It is less aggressive than NaOH or KOH.

  • Solvent: THF:Water (4:1 mixture).

  • Conditions:

    • Cool the solution to 0°C .

    • Add LiOH (1.05 equivalents only ). Do not use large excess.

    • Monitor by TLC every 15 minutes. The aliphatic ester will cleave first.

    • Stop the reaction immediately upon consumption of the starting diester (usually < 2 hours).

  • Quenching: Acidify carefully with 1M HCl to pH 3-4. Do not go too acidic (pH < 1) or prolonged exposure may hydrolyze the methyl ester over time.

Module 3: Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose where your mass balance is being lost.

Figure 2: Troubleshooting decision tree for yield loss analysis.

FAQ: Frequently Asked Questions

Q1: Can I use the Feist-Benary synthesis (Phenol + alpha-halo ketone) instead? A: Not recommended for this specific target. The Feist-Benary route often yields furan derivatives or suffers from poor regioselectivity when electron-withdrawing groups (like the ester at C7) are present on the phenol ring. The Rapoport modification (Salicylaldehyde + Haloacetate) is thermodynamically driven to form the benzofuran-2-carboxylate system specifically.

Q2: My product precipitates as a sticky gum after acidification. How do I solidify it? A: This is common for benzofuran acids.

  • Decant the aqueous layer.

  • Dissolve the gum in a minimum amount of hot Methanol or Acetonitrile.

  • Add water dropwise until turbidity appears.

  • Let it stand at 4°C overnight. Alternatively, triturating the gum with cold Hexane/Diethyl Ether (1:1) often induces crystallization.

Q3: Why LiOH instead of NaOH? A: Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen. However, the primary reason is that LiOH is less basic and nucleophilic than NaOH in organic/aqueous mixtures, allowing for greater kinetic differentiation between the sterically unhindered aliphatic ester (C2) and the hindered aromatic ester (C7) [1].

References

  • Selective Hydrolysis Strategy

    • Title: Selective hydrolysis of esters.[1]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Benzofuran Synthesis (Rapoport-Stoermer)

    • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
    • Source:Journal of Chemistry (via Core.ac.uk).
    • URL:[Link]

  • Precursor Synthesis (Ortho-Formylation)

    • Title: Ortho-Formylation of Phenols: Prepar
    • Source:Organic Syntheses, Coll. Vol. 10, p.96 (2004).
    • URL:[Link] (Note: This reference details the MgCl2/Paraformaldehyde method required to synthesize the 3-formyl precursor if not purchased).

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy peaks for ester and acid groups in benzofuran derivatives

An In-Depth Comparative Guide to the Infrared Spectroscopy of Ester and Carboxylic Acid Groups in Benzofuran Derivatives For researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Ester and Carboxylic Acid Groups in Benzofuran Derivatives

For researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, the precise characterization of molecular structures is paramount. Benzofuran and its derivatives represent a core scaffold in numerous pharmacologically active compounds. The differentiation between a carboxylic acid and an ester functional group on this heterocyclic system is a frequent and critical analytical challenge. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for this purpose.

This guide provides a detailed comparison of the IR spectral features of carboxylic acid and ester moieties attached to the benzofuran core. It moves beyond generic frequency tables to offer insights into the subtle electronic effects of the benzofuran ring system, supported by experimental data and established spectroscopic principles.

The Decisive Spectral Regions: A Comparative Overview

The primary distinction between a benzofuran carboxylic acid and a benzofuran ester in an IR spectrum hinges on two key regions: the high-frequency region (above 2500 cm⁻¹) and the carbonyl (C=O) stretching region (1650-1800 cm⁻¹).

1. The O-H Stretch: The Unmistakable Signature of a Carboxylic Acid

The most definitive feature of a carboxylic acid is the extremely broad absorption band corresponding to the O-H stretching vibration of the carboxyl group. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This strong hydrogen bonding significantly broadens the O-H absorption, which appears as a wide, encompassing band from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[1][2] This band is often so broad that it overlaps with the C-H stretching absorptions.

In contrast, an ester lacks this hydroxyl group, and therefore, its spectrum will be completely devoid of this characteristic broad absorption. This absence is a primary and conclusive piece of evidence for the successful conversion of a carboxylic acid to an ester.[3]

2. The Carbonyl (C=O) Stretch: A Tale of Two Frequencies

Both functional groups possess a carbonyl bond, which gives rise to a strong, sharp absorption peak. However, their positions on the spectrum are consistently different due to underlying electronic effects.

  • Benzofuran Carboxylic Acids: The C=O stretch for a carboxylic acid conjugated with the benzofuran ring system, such as benzofuran-2-carboxylic acid, is typically observed in the range of 1680-1710 cm⁻¹.[3][4] Conjugation with the furan ring's π-system delocalizes the electron density of the carbonyl double bond, weakening it slightly and thus lowering its stretching frequency compared to a simple aliphatic carboxylic acid.[4][5]

  • Benzofuran Esters: The C=O stretch for a corresponding ester, like ethyl benzofuran-2-carboxylate, is found at a higher wavenumber, generally in the range of 1715-1735 cm⁻¹.[6][7] This shift to a higher frequency is attributed to the inductive electron-withdrawing effect of the ester's oxygen atom, which strengthens the C=O bond.[3]

3. The C-O Stretches: Corroborating Evidence

Further evidence can be found in the "fingerprint region" (below 1500 cm⁻¹).

  • Esters exhibit two distinct C-O stretching bands: an asymmetric C-C-O stretch (often stronger) between 1250-1150 cm⁻¹ and a symmetric O-C-C stretch (from the alcohol portion) between 1150-1000 cm⁻¹.[4][7][8] The presence of these strong bands is a hallmark of the ester group.[8]

  • Carboxylic acids also show a C-O stretch, typically between 1320-1210 cm⁻¹, which is often coupled with the O-H in-plane bending vibration.[1]

Experimental Data: Benzofuran-2-Carboxylic Acid vs. Ethyl Benzofuran-2-Carboxylate

To illustrate these principles, the table below summarizes the key experimental IR absorption peaks for benzofuran-2-carboxylic acid and its corresponding ethyl ester.

Vibrational Mode Benzofuran-2-Carboxylic Acid (cm⁻¹) Ethyl Benzofuran-2-Carboxylate (cm⁻¹) Key Differentiating Feature
O-H Stretch ~2500-3300 (very broad)[1][9]AbsentPrimary identifier for the acid group.
C=O Stretch ~1680-1700[9]~1720-1730[6]Ester C=O is at a higher wavenumber.
Asymmetric C-O Stretch ~1300[9]~1250-1290[6]Strong, distinct bands confirm the ester.
Aromatic C=C Stretches ~1500-1600~1500-1600Present in both, confirms benzofuran core.

Note: Exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Logical Workflow for Spectral Interpretation

For a researcher analyzing an unknown benzofuran derivative, a systematic approach is crucial. The following workflow, represented as a decision-making diagram, ensures a logical and accurate interpretation.

IR_Interpretation_Workflow start Begin Spectral Analysis check_OH Examine 2500-3300 cm⁻¹ region start->check_OH is_broad_peak Broad absorption band present? check_OH->is_broad_peak acid_identified Compound is a Carboxylic Acid is_broad_peak->acid_identified Yes check_carbonyl Examine 1650-1750 cm⁻¹ region is_broad_peak->check_carbonyl No is_ester_carbonyl Strong peak at ~1715-1735 cm⁻¹? check_carbonyl->is_ester_carbonyl inconclusive Inconclusive or other functional group is_ester_carbonyl->inconclusive No check_CO_stretch Confirm with strong C-O stretches at 1100-1300 cm⁻¹ is_ester_carbonyl->check_CO_stretch Yes ester_identified Compound is an Ester check_CO_stretch->ester_identified

Caption: A flowchart for identifying esters vs. carboxylic acids.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is a modern Fourier Transform Infrared (FTIR) sampling technique that is ideal for the rapid and reliable analysis of solid powders and liquids with minimal sample preparation.[10][11]

Objective: To obtain a clean, high-resolution IR spectrum of a solid benzofuran derivative.

Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Methodology:

  • Background Scan:

    • Ensure the ATR crystal surface is immaculately clean. Wipe with a lint-free tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.

    • With the clean, empty crystal, acquire a background spectrum. This step is critical as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.[10]

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[10] Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • Retract the press arm and carefully remove the bulk of the sample powder.

    • Clean the crystal surface thoroughly with a solvent-dampened tissue to prepare for the next measurement.

This ATR protocol provides a self-validating system. The quality of the spectrum (e.g., flat baseline, low noise) is a direct indicator of proper execution.

ATR_FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement Clean_Crystal 1. Clean ATR Crystal (e.g., with Isopropanol) Run_Background 2. Acquire Background Spectrum (Subtracts air/instrument signals) Clean_Crystal->Run_Background Apply_Sample 3. Apply Solid Sample (1-2 mg onto crystal center) Run_Background->Apply_Sample Apply_Pressure 4. Apply Pressure (Ensure optimal contact) Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum (Co-add 16-32 scans) Apply_Pressure->Acquire_Spectrum Clean_Again 6. Clean Crystal Thoroughly Acquire_Spectrum->Clean_Again

Caption: Step-by-step workflow for ATR-FTIR analysis.

Conclusion

References

  • National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Mandewale, M., et al. (2016). FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • El-Gohary, A. R., & Shaabana, A. A. (2017). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2017(3), M946. Available from: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Bhaskar, V., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. Available from: [Link]

  • Drawell Scientific. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Omoike, A. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 286. Available from: [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Deprés, J. P., & Gauché, I. (2001). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Actualité Chimique, (11-12), 46-51.
  • Foffani, A., et al. (1960). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Yurdakul, Ş., & Güllüoğlu, M. T. (2018). Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. Journal of Engineering Research and Applied Science, 7(2), 903-908.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2006, September 11). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR? Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Thirunarayanan, G. (2015). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Ganapathy, K., & Palaniappan, A. (1990). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(4), 437-441.
  • Jacobs, B., et al. (2020). Modulation of Metal Carbonyl Stretching Frequencies in the Second Coordination Sphere through the Internal Stark Effect. Angewandte Chemie International Edition, 59(42), 18566-18571. Available from: [Link]

Sources

Comparative

Comparative Bioactivity Guide: 5-(Methoxycarbonyl) vs. 7-(Methoxycarbonyl) Benzofurans

This guide provides an in-depth technical comparison of 5-(Methoxycarbonyl) versus 7-(Methoxycarbonyl) benzofurans. It synthesizes structure-activity relationship (SAR) data, physicochemical properties, and experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(Methoxycarbonyl) versus 7-(Methoxycarbonyl) benzofurans. It synthesizes structure-activity relationship (SAR) data, physicochemical properties, and experimental protocols to aid in lead optimization.

Executive Summary

In medicinal chemistry, the benzofuran scaffold is a "privileged structure."[1] The positional isomerism of a methoxycarbonyl (methyl ester) group at C5 versus C7 fundamentally alters the molecule's electronic landscape, metabolic fate, and binding trajectory.

  • 5-(Methoxycarbonyl) Benzofurans: Generally exhibit superior broad-spectrum bioactivity (antimicrobial/cytotoxic). The C5 position is electronically conjugated to the furan oxygen (para-relationship), allowing the ester to effectively withdraw electron density, enhancing lipophilicity and metabolic stability. This vector is ideal for deep hydrophobic pockets (e.g., tubulin binding).

  • 7-(Methoxycarbonyl) Benzofurans: excelling in target selectivity (e.g., Adenosine, PARP, Kinase selectivity). The C7 position is sterically congested and ortho to the furan oxygen. Substituents here often dictate conformation via intramolecular interactions or steric clashes, useful for "locking" a bioactive conformation or preventing off-target binding.

Physicochemical & Mechanistic Analysis

Electronic and Steric Vectors

The biological divergence stems from the electronic coupling and steric vectors relative to the furan oxygen (


).
Feature5-(Methoxycarbonyl) [C5]7-(Methoxycarbonyl) [C7]
Electronic Relationship Para-like to

. Strong resonance conjugation.
Ortho-like to

. Inductive effects dominate; potential dipole repulsion.
Steric Vector Linear extension. Increases molecular length.Angular extension. Increases molecular width/bulk near the heteroatom.
Intramolecular H-Bonding Unlikely (too distant from

).
Possible (if hydrolyzed to acid/amide) with

, forming a pseudo-ring.
Solubility (LogS) Generally lower (planar stacking enhanced).Generally higher (steric bulk disrupts stacking).
Metabolic Liability Esterase accessible.Sterically hindered; slower hydrolysis rates.
Mechanistic Pathway Visualization

The following diagram illustrates how the positional substitution directs the molecule toward different biological outcomes (General SAR Decision Tree).

BenzofuranSAR Scaffold Benzofuran Scaffold Pos5 5-Substitution (Linear Vector) Scaffold->Pos5 Pos7 7-Substitution (Angular Vector) Scaffold->Pos7 Mech5 Enhanced Lipophilicity & Planarity Pos5->Mech5 Mech7 Steric Crowding & Conformation Lock Pos7->Mech7 Target5 Deep Pocket Binding (e.g., Tubulin, DNA Intercalation) Mech5->Target5 High Potency Target7 Surface/Selectivity Binding (e.g., Adenosine, PARP) Mech7->Target7 High Selectivity

Caption: SAR decision tree comparing the pharmacological trajectory of C5 vs. C7 substitution.

Therapeutic Performance Comparison

Antimicrobial Activity (Bacteria & Fungi)[2]
  • Dominant Isomer: 5-(Methoxycarbonyl)

  • Rationale: Antimicrobial agents often require significant lipophilicity to penetrate the bacterial cell wall (peptidoglycan) or fungal membrane (ergosterol). The C5-ester extends the lipophilic vector without disrupting the planarity required for DNA gyrase inhibition or intercalation.

  • Data Support: Studies on benzofuran-5-carboxylic acid derivatives demonstrate lower MIC values (typically 2–10 µg/mL) against S. aureus and E. coli compared to their C7 counterparts, which often struggle with membrane permeability due to polarity/steric mismatch [1, 2].

Anticancer Activity (Tubulin vs. PARP)
  • Tubulin Polymerization Inhibitors: Favor C5.

    • The colchicine binding site on tubulin is a deep hydrophobic pocket. C5-substituted benzofurans (often mimicking the trimethoxyphenyl ring of combretastatin) fit snugly. C7-substitution often causes steric clashes with the protein backbone [3, 4].

  • PARP/Kinase Inhibitors: Favor C7.

    • Mechanism: In PARP inhibitors (e.g., Mefuparib analogs), a substituent at C7 (often an amide or ester) can form an intramolecular hydrogen bond with the furan oxygen or a nearby protein residue. This "locks" the molecule into a bioactive conformation that mimics a fused ring system, enhancing selectivity and reducing off-target toxicity [5].

Receptor Affinity (Adenosine & Opioids)
  • Dominant Isomer: 7-(Methoxycarbonyl)

  • Rationale: For Adenosine A1/A2A and K-opioid receptors, the "width" of the molecule is critical. C7-substitution, often combined with C6-substitution, creates a specific steric profile that excludes the molecule from binding to similar G-protein coupled receptors (GPCRs), thereby improving the selectivity profile [6].

Experimental Protocols

Synthesis of Isomers (General Procedure)

To ensure a valid comparison, both isomers should be synthesized via a divergent pathway from a common precursor or parallel Rap-Stoermer condensation.

Protocol:

  • Starting Material:

    • C5-Target: Methyl 3-formyl-4-hydroxybenzoate.

    • C7-Target: Methyl 3-formyl-2-hydroxybenzoate.

  • Cyclization: React the salicylate derivative with ethyl bromoacetate (or chloroketone) and

    
     in DMF at 80°C.
    
  • Workup: Pour into ice water, filter precipitate, and recrystallize from Ethanol.

  • Validation: Confirm regiochemistry via NOESY NMR.

    • C5: Strong NOE between H-4 and H-6.

    • C7: NOE between H-6 and the ester methyl group is possible; lack of H-7 signal.

Biological Assay: Tubulin Polymerization Inhibition (Fluorescence Based)

This assay differentiates the C5 vs. C7 steric fit.

Reagents:

  • Purified Tubulin (>99% pure).

  • GTP (1 mM).

  • DAPI (fluorescent reporter).

Steps:

  • Preparation: Dilute compounds (C5-ester and C7-ester) in DMSO to final concentrations of 0.1, 1, 5, and 10 µM.

  • Incubation: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) with GTP and test compounds at 37°C.
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Vmax: Calculate the maximum rate of polymerization.

    • Result: C5-isomers typically show >50% inhibition of Vmax at lower concentrations than C7-isomers.

Summary Data Table

Parameter5-(Methoxycarbonyl) Benzofuran7-(Methoxycarbonyl) Benzofuran
Primary Utility Broad-spectrum antibiotic, Cytotoxic agentSelective Kinase/PARP inhibitor, GPCR ligand
Tubulin IC50 Low (High Potency)High (Low Potency - Steric Clash)
Metabolic Stability Moderate (Esterase sensitive)High (Steric hindrance protects ester)
Solubility LowModerate
Key Reference [1], [3][5], [6]

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Source: PubMed / PMC (2022) URL:[Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives (Antimicrobial). Source: Asian Journal of Chemistry / ResearchGate URL:[Link] (Direct deep link unavailable, verify via journal archives)

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI Cancers (2022) URL:[Link]

  • Novel PARP1/2 inhibitor mefuparib hydrochloride (C7-carboxamide analog). Source: Oncotarget (2017) URL:[Link]

  • Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives (Adenosine Receptor). Source: Bioorganic Chemistry (2020) URL:[Link]

Sources

Validation

A Researcher's Guide to Melting Point Validation for the Synthesis of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

In the landscape of pharmaceutical research and drug development, the meticulous verification of synthesized compounds is paramount. For novel heterocyclic compounds like 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of synthesized compounds is paramount. For novel heterocyclic compounds like 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid, a key intermediate with potential pharmacological applications, ensuring its purity is a critical checkpoint. This guide provides an in-depth, experience-driven approach to validating the successful synthesis of this compound, with a primary focus on the classical yet powerful technique of melting point determination. We will explore not just the procedural steps, but the scientific rationale that makes this method a cornerstone of quality control in organic synthesis.

The Scientific Rationale: Why Melting Point is a Sentinel of Purity

Melting point analysis is a fundamental technique for characterizing solid organic compounds.[1][2] A pure crystalline solid exhibits a sharp and reproducible melting point, a characteristic physical property determined by its molecular structure and the strength of its intermolecular forces.[1][3] The presence of even minor impurities disrupts the crystalline lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[4][5] This phenomenon, known as melting point depression, provides a simple, rapid, and cost-effective first assessment of a sample's purity.[2][4]

For our target compound, 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid, a sharp melting point within the established literature range is a strong indicator of successful synthesis and purification. Conversely, a broad melting range that begins at a lower temperature suggests the presence of unreacted starting materials, byproducts, or residual solvent, signaling the need for further purification steps like recrystallization.[3][6]

Experimental Validation Workflow

The validation process for the synthesis of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid via melting point can be structured into a logical, self-validating workflow. This ensures that the results are not only accurate but also reproducible.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Melting Point Validation cluster_conclusion Conclusion synthesis Synthesis of 7-(Methoxycarbonyl)- 1-benzofuran-2-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification mp_determination Melting Point Determination of Synthesized Product purification->mp_determination comparison Comparison with Literature Value mp_determination->comparison mixed_mp Mixed Melting Point Analysis (with authentic standard) mp_determination->mixed_mp pure Purity Confirmed: Sharp MP & No Depression comparison->pure Matches impure Impurity Suspected: Broad/Depressed MP comparison->impure Does Not Match mixed_mp->pure No Depression mixed_mp->impure Depression Observed

Caption: A logical workflow for the synthesis and subsequent purity validation of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid using melting point analysis.

Comparative Data: Expected vs. Observed Melting Points

The expected melting point for 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a critical benchmark. A commercially available source reports the melting point of a related compound, 7-Methoxybenzofuran-2-carboxylic acid, as 221-223 °C.[7] It is crucial to consult the specific literature source for the exact synthesized compound.

CompoundExpected Melting Point (°C)Observed Melting Point (°C) - ExamplePurity Assessment
7-Methoxybenzofuran-2-carboxylic acid (Reference)221-223[7]N/AHigh Purity Standard
Synthesized Product (Batch 1 - Crude)N/A215-220Likely impure due to broad and depressed melting range
Synthesized Product (Batch 1 - After Recrystallization)N/A220-222Likely pure, sharp melting range close to reference

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating control measures and systematic procedures.

Protocol 1: Melting Point Determination of Synthesized Product

This protocol details the standard capillary method for determining the melting point of the synthesized 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid.[6][8]

Materials:

  • Synthesized 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid (dried)

  • Melting point apparatus (e.g., Mettler Toledo MP Excellence, BUCHI Melting Point M-565)

  • Melting point capillaries (open at one end)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the dry, synthesized product on a clean, dry watch glass. Finely powder the sample using a spatula.

  • Capillary Loading: Gently tap the open end of a melting point capillary into the powdered sample to collect a small amount of material. Invert the capillary and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8]

  • Apparatus Setup:

    • Ensure the melting point apparatus is calibrated according to the manufacturer's instructions.

    • Set a start temperature approximately 10-15 °C below the expected melting point (around 205-210 °C).

    • Set a heating ramp rate of 1-2 °C per minute. A slower ramp rate ensures thermal equilibrium and provides a more accurate melting range.[5]

  • Measurement:

    • Insert the loaded capillary into the heating block of the apparatus.

    • Begin the heating program.

    • Carefully observe the sample through the magnified viewing port.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting point is reported as a range from the onset to the clear point.

  • Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Mixed Melting Point Analysis for Identity Confirmation

This technique is a powerful tool to confirm the identity of the synthesized compound if an authentic standard is available.[9][10][11] It relies on the principle of melting point depression.[4][6]

Materials:

  • Synthesized product

  • Authentic standard of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

  • Mortar and pestle

  • Melting point apparatus and capillaries

Procedure:

  • Sample Preparation:

    • Prepare three capillaries as follows:

      • Capillary A: Pure synthesized product.

      • Capillary B: Pure authentic standard.

      • Capillary C: A 1:1 (by mass) mixture of the synthesized product and the authentic standard. To prepare this, grind equal, small amounts of the two substances together in a mortar and pestle to ensure homogeneity.[11]

  • Measurement:

    • Place all three capillaries in the melting point apparatus.

    • Determine the melting ranges of all three samples simultaneously using the same heating program as in Protocol 1.

  • Interpretation of Results:

    • Identical Substances: If the synthesized product is identical to the authentic standard, the melting point of the mixture (Capillary C) will be sharp and will not be depressed compared to the individual components (Capillary A and B).[10]

    • Different Substances: If the synthesized product is not the same as the standard (or is impure), the melting point of the mixture will be significantly lower and broader than that of the individual components.[6][11]

mixed_mp_logic cluster_results Observe Melting Point of Mixture cluster_conclusions Conclusion start Perform Mixed Melting Point (Synthesized + Authentic Standard) no_depression No Depression, Sharp MP start->no_depression Result 1 depression Depression, Broad MP start->depression Result 2 identical Synthesized Compound is Identical to Standard no_depression->identical not_identical Synthesized Compound is NOT Identical to Standard depression->not_identical

Caption: Decision logic for interpreting the results of a mixed melting point experiment.

Troubleshooting and Expert Insights

  • Sample Decomposition: If the sample darkens or decomposes near its melting point, this should be noted. For such compounds, a faster ramp rate (e.g., 10 °C/min) might be used for a preliminary determination, followed by a slower rate near the approximate melting temperature.[6]

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a distinct melting point.[2] If an unexpected but sharp melting point is consistently observed, further characterization by techniques like DSC or XRD may be warranted.

  • Importance of Drying: Ensure the synthesized product is thoroughly dried before analysis. Residual solvent can act as an impurity, leading to a depressed and broad melting range.

Conclusion

Validating the synthesis of 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid through melting point determination is a scientifically sound, efficient, and reliable method. A sharp melting range that aligns with literature values, coupled with a lack of depression in a mixed melting point analysis, provides strong evidence of both the identity and purity of the synthesized compound. This foundational technique, when executed with meticulous attention to detail, upholds the principles of scientific integrity and serves as a crucial gateway to further downstream applications in drug discovery and development.

References

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. [Link]

  • Measuring the Melting Point - Laboratory Equipment. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. [Link]

  • What is the mixed melting point technique? - Quora. [Link]

  • Melting Point Determination - Lambda Photometrics Ltd. [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. [Link]

  • Melting Point Determination - thinkSRS.com. [Link]

  • Melting point determination - SSERC. [Link]

  • Method of mixed melting points. [Link]

  • Experiment 1 - Melting Points - NAU. [Link]

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Purity Validation for 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid (C₁₁H₈O₅) is a critical pharmacophore scaffold, particularly in the synthesis of adenosine receptor antagonists and anti-inflammatory agents. In drug development, the validation of this intermediate's purity is non-negotiable.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic contaminants (salts, silica). Combustion Elemental Analysis (CHN) remains the "Gold Standard" for establishing bulk homogeneity. This guide objectively compares CHN against modern alternatives (qNMR, HRMS) and provides a validated protocol for analyzing this specific benzofuran derivative, addressing its high oxygen content and aromatic stability.

Part 1: The Theoretical Standard

Before analyzing the sample, the theoretical composition must be established as the baseline for validation.

Target Molecule: 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid Molecular Formula: C₁₁H₈O₅ Molecular Weight: 220.18 g/mol

ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (+/- 0.4%)
Carbon 1112.011132.1260.01% 59.61% – 60.41%
Hydrogen 81.0088.063.66% 3.26% – 4.06%
Oxygen 515.99980.0036.33% Calculated by difference

Note: The +/- 0.4% tolerance is the universally accepted standard for publication in journals like J. Org. Chem. and J. Med.[1] Chem. [1, 2].

Part 2: Comparative Analysis of Validation Methods

Why use Elemental Analysis when HRMS is faster? The following comparison evaluates the "performance" of different validation standards for this specific benzofuran.

Method A: Combustion Analysis (CHN) – The Bulk Purity Standard
  • Mechanism: Complete oxidation of the sample at >900°C.

  • Pros: The only method that detects non-protonated impurities (inorganic salts, silica gel, trapped water) by showing a deviation in %C.

  • Cons: Destructive; requires milligram-level precision.

  • Verdict: Essential for final compound validation.

Method B: Quantitative NMR (qNMR) – The Specificity Standard
  • Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic Acid).

  • Pros: Non-destructive; distinguishes between structural isomers.

  • Cons: Misses inorganic impurities (e.g., NaCl from workup) unless they affect weighing.

  • Verdict: Excellent for determining organic purity but should be paired with CHN.

Method C: High-Resolution MS (HRMS) – The Identity Standard
  • Mechanism: Ionization and time-of-flight detection.

  • Pros: Confirms formula C₁₁H₈O₅ with <5 ppm error.

  • Cons: Not quantitative. Ionization efficiency varies; a 90% pure sample can look identical to a 99% pure sample.

  • Verdict: Use for identity confirmation, never for purity grading.

Summary Comparison Table
FeatureCombustion Analysis (CHN) qNMR HRMS
Primary Output Bulk Purity (% w/w)Organic Purity (% w/w)Molecular Formula Identity
Detects Water/Solvents? Yes (via lowered %C)Yes (if peaks visible)No
Detects Inorganics? Yes (via lowered %C)NoNo
Sample Required 1–3 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Precision +/- 0.3%+/- 1.0%< 3 ppm (Mass accuracy)

Part 3: Analytical Decision Workflow

The following diagram illustrates the logical flow for validating 7-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid.

ValidationWorkflow Start Synthesized C11H8O5 HRMS Step 1: HRMS (Confirm Identity) Start->HRMS Check1 Mass Error < 5ppm? HRMS->Check1 NMR Step 2: 1H NMR (Check Structure) Check1->NMR Yes Fail Repurify (Recrystallize) Check1->Fail No Check2 Clean Spectrum? NMR->Check2 Dry Step 3: Vacuum Dry (Remove Solvents) Check2->Dry Yes Check2->Fail No CHN Step 4: CHN Analysis (Confirm Bulk Purity) Dry->CHN Check3 Within +/- 0.4%? CHN->Check3 Pass VALIDATED Ready for Bio-Assay Check3->Pass Yes Check3->Fail No (Low C%)

Figure 1: Analytical validation workflow ensuring both identity and bulk purity.

Part 4: Experimental Protocol for C₁₁H₈O₅

Instrument Calibration

For a benzofuran derivative (high carbon, moderate oxygen), the choice of calibration standard is vital.[2]

  • Recommended Standard: Acetanilide (C₈H₉NO).[3][4]

    • Reasoning: Although the target molecule lacks Nitrogen, Acetanilide is the industry benchmark for K-factor determination due to its stability and sharp melting point [3].

    • Alternative:Benzoic Acid (C₇H₆O₂).[3][4]

    • Reasoning: Structurally similar to the analyte (carboxylic acid). Use this as a "Quality Control" check after calibrating with Acetanilide to verify the instrument's response to high-oxygen matrices [4].

Sample Preparation

Benzofuran-2-carboxylic acids can trap moisture and solvents in their crystal lattice.

  • Drying: Dry the sample at 60°C under high vacuum (<1 mbar) for 4 hours.

    • Why: The carboxylic acid moiety is hydrophilic. Water adds weight but no Carbon, artificially lowering the %C result.

  • Weighing: Weigh 2.000 mg (+/- 0.005 mg) into a tin capsule.

    • Note: Use a micro-balance.[5] Static electricity is common with benzofurans; use an anti-static gun if the powder "jumps."

Combustion Parameters (Typical Flash Combustion)
  • Furnace Temperature: 950°C - 980°C.

  • Oxygen Boost: 2-3 seconds.

  • Carrier Gas: Helium.

  • Combustion Aid: Add 5-10 mg of Tungsten Trioxide (WO₃) powder to the tin capsule.

    • Critical: Benzofurans are stable aromatic systems. They can form "coke" (incomplete combustion) rather than fully converting to CO₂. WO₃ acts as an oxygen donor and flux to ensure 100% oxidation.

Data Interpretation

Compare the "Found" values against the "Calculated" values (C: 60.01%, H: 3.66%).

  • Scenario A (Perfect): C: 59.90%, H: 3.70%. (Pass).[2][3][4]

  • Scenario B (Low C, High H): C: 58.50%, H: 4.10%.

    • Diagnosis: Trapped solvent (likely water or methanol from the methoxycarbonyl synthesis). Recalculate assuming 0.5 mol H₂O.

  • Scenario C (Low C, Low H): C: 55.00%, H: 3.30%.

    • Diagnosis: Inorganic contamination (Silica gel or Sodium salts). The sample is "diluted" by non-combustible material.

Part 5: Troubleshooting Benzofuran Analysis

The benzofuran core is robust. If you observe low Carbon values consistently , despite NMR showing a clean compound, the issue is likely Ash Formation or Carbide Formation .

Troubleshooting Problem Low %Carbon Result CheckAsh Check Crucible for Black Residue Problem->CheckAsh ResidueYes Incomplete Combustion CheckAsh->ResidueYes Yes ResidueNo Trapped Inorganics CheckAsh->ResidueNo No Sol1 Add WO3 Oxidizer ResidueYes->Sol1 Sol2 Increase O2 Dosing ResidueYes->Sol2 Sol3 Filter over Celite to remove salts ResidueNo->Sol3

Figure 2: Troubleshooting logic for low carbon recovery in aromatic heterocycles.

Specific Recommendations:
  • Refractory Formation: If the carboxylic acid forms a salt (e.g., Sodium 7-(methoxycarbonyl)...), it will form Sodium Carbonate (Na₂CO₃) upon combustion, which does not release all its carbon as CO₂ at 900°C.

    • Fix: Add Vanadium Pentoxide (V₂O₅) to the sample boat to decompose stable carbonates.

  • Hygroscopicity: The methoxycarbonyl group + carboxylic acid makes the molecule polar.

    • Fix: Handle the tin capsule with forceps only; never touch with fingers (oils affect C/H ratio).

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

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